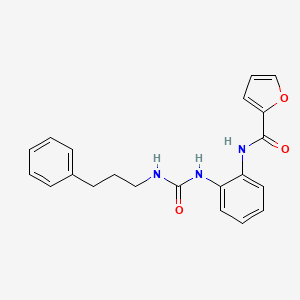

N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide

Description

N-(2-(3-(3-Phenylpropyl)ureido)phenyl)furan-2-carboxamide is a synthetic small molecule featuring a urea linkage (-NH-C(=O)-NH-) connecting a 3-phenylpropyl group to a phenyl ring, which is further substituted with a furan-2-carboxamide moiety.

Properties

IUPAC Name |

N-[2-(3-phenylpropylcarbamoylamino)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(19-13-7-15-27-19)23-17-11-4-5-12-18(17)24-21(26)22-14-6-10-16-8-2-1-3-9-16/h1-5,7-9,11-13,15H,6,10,14H2,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQMMJTWQWVKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the phenylpropyl group and the ureido linkage. Common reagents used in these reactions include furan-2-carboxylic acid, phenylpropylamine, and isocyanates. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can have different biological and chemical properties.

Scientific Research Applications

N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Impact of Heterocycles :

- Thiazole (10d) and triazine (30) cores improve solubility and binding interactions compared to the furan group in the target compound. However, furan’s lower polarity may enhance membrane permeability .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in 10d) enhance metabolic stability, whereas the phenylpropyl group in the target may increase hydrophobicity and plasma protein binding .

Synthetic Efficiency :

- High yields for ureido-thiazoles (e.g., 10d: 93.4%) suggest robust synthetic routes for ureido-containing compounds, which could be adapted for the target molecule .

Biological Activity

N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article examines the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a furan ring linked to a carboxamide group, with a phenylpropyl substituent. Its molecular formula is C18H20N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This unique structure contributes to its distinct chemical reactivity and biological properties.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C18H20N2O2 |

| Functional Groups | Furan ring, carboxamide |

| Substituents | Phenylpropyl |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can disrupt cellular processes in microbial pathogens, potentially through interaction with specific molecular targets such as enzymes or receptors.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress and carcinogenesis .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Signaling Pathway Modulation : Activation of the Nrf2 pathway enhances the expression of cytoprotective enzymes, contributing to its protective effects against cellular damage .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Disruption of microbial cellular processes | Enzyme inhibition |

| Anticancer | Induction of apoptosis in cancer cells | Modulation of Nrf2 signaling |

Study 1: Cytoprotective Effects

In a study involving CCD-18Co human colon fibroblast cells, this compound demonstrated significant cytoprotection against DNA and mitochondrial damage induced by carcinogens. The compound was found to reduce DNA strand breaks and restore mitochondrial membrane potential .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth, suggesting its potential as an antibacterial agent.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-(3-(3-phenylpropyl)ureido)phenyl)furan-2-carboxamide?

The compound can be synthesized via coupling reactions between furan-2-carbonyl chloride and substituted phenylurea precursors. Key steps include:

- Refluxing equimolar amounts of furan-2-carbonyl chloride with 2-nitroaniline derivatives in acetonitrile for 3 hours (as seen in structurally similar carboxamide syntheses) .

- Purification via column chromatography using dichloromethane/methanol (9.5:0.5) gradients .

- Confirming product purity through recrystallization in chloroform/methanol mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : To confirm amide bond formation and aromatic substitution patterns .

- IR spectroscopy : Identifying N-H (amide) stretches (~3310 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

- Mass spectrometry (MS) : Verifying molecular weight and fragmentation patterns .

- X-ray crystallography : Resolving intramolecular interactions (e.g., hydrogen bonding between ureido and furan groups) .

Q. What is the primary biological target of this compound, and how is this determined?

Structural analogs (e.g., compound 8b in ) target epidermal growth factor receptor (EGFR) through hydrogen bonding with residues like Asp855 and Lys745. Target identification involves:

- Molecular docking studies to predict binding modes .

- Kinase inhibition assays (e.g., IC50 measurements against wild-type and mutant EGFR) .

Advanced Research Questions

Q. How do structural modifications influence EGFR inhibitory activity?

Key SAR insights include:

- Ureido linker flexibility : Longer alkyl chains (e.g., 3-phenylpropyl) enhance hydrophobic interactions with EGFR’s ATP-binding pocket .

- Furan ring orientation : Planarity of the carboxamide moiety improves binding affinity by aligning with catalytic residues .

- Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., nitro) may reduce potency due to steric clashes .

Q. How should researchers address conflicting bioactivity data across studies?

Contradictions may arise from:

- Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for IC50 consistency) .

- Cellular context : Validate activity in both wild-type (4A) and mutant (4B) EGFR models to account for resistance mechanisms .

- Solubility factors : Optimize DMSO concentrations (<0.1%) to avoid false negatives in cell-based assays .

Q. What computational strategies are effective for predicting off-target interactions?

Advanced methods include:

- Pharmacophore modeling : Mapping hydrogen bond donors/acceptors to exclude kinases with incompatible active sites .

- Molecular dynamics simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction : Using tools like SwissADME to rule out compounds with poor permeability or high CYP450 affinity .

Q. How can in vivo efficacy be evaluated for this compound?

Preclinical models include:

- Xenograft studies : Implanting EGFR-driven tumors (e.g., H1975 lung cancer) in nude mice, with dosing at 10–50 mg/kg (oral or IP) .

- Pharmacokinetic profiling : Measuring plasma half-life (t1/2) and bioavailability via LC-MS/MS .

- Toxicity screening : Monitoring liver enzymes (ALT/AST) and body weight changes during 28-day toxicity trials .

Methodological Challenges

Q. What strategies improve solubility and stability during in vitro assays?

- Co-solvent systems : Use cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .

- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis .

- pH optimization : Buffered solutions (pH 6.5–7.4) minimize degradation of the ureido group .

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor EGFR thermal stabilization in lysates treated with the compound .

- Western blotting : Detect reduced phosphorylation of EGFR downstream effectors (e.g., ERK1/2) .

- CRISPR knockout : Confirm loss of activity in EGFR-deficient cell lines .

Q. What are the limitations of current molecular docking models for this compound?

Challenges include:

- Conformational flexibility : The furan-ureido linker may adopt multiple rotamers not captured in rigid docking .

- Solvent effects : Implicit solvent models (e.g., GB/SA) may underestimate desolvation penalties for polar groups .

- Mutant EGFR dynamics : T790M/L858R mutations alter pocket geometry, requiring ensemble docking approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.